molecular formula C8H9FN2O B1345336 2-(3-Fluorophenyl)-N-hydroxyacetimidamide CAS No. 872362-02-2

2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Cat. No.: B1345336
CAS No.: 872362-02-2
M. Wt: 168.17 g/mol
InChI Key: MOSPBYILTXWKJK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-N-hydroxyacetimidamide is an organic compound that features a fluorinated phenyl group attached to an N-hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3-fluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-fluoroaniline attacks the carbonyl carbon of acetimidoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The N-hydroxyacetimidamide moiety can also participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-N-hydroxyacetimidamide
  • 2-(3-Chlorophenyl)-N-hydroxyacetimidamide
  • 2-(3-Methylphenyl)-N-hydroxyacetimidamide

Uniqueness

2-(3-Fluorophenyl)-N-hydroxyacetimidamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPBYILTXWKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247637
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925252-32-0
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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